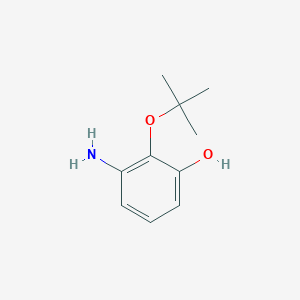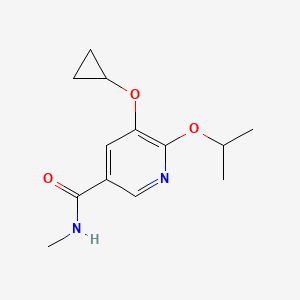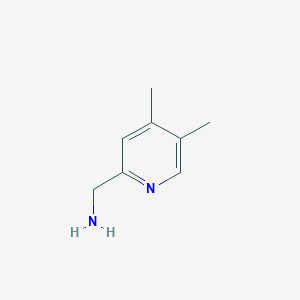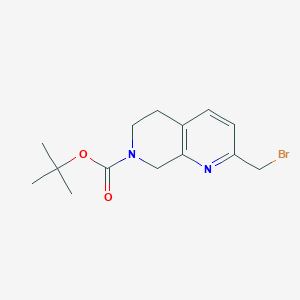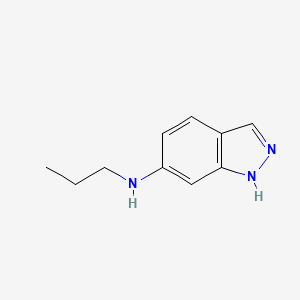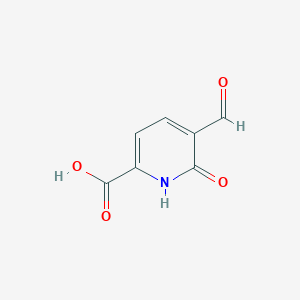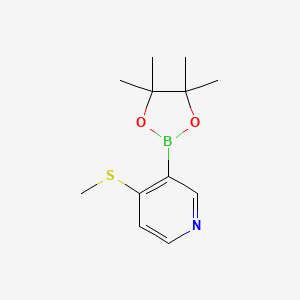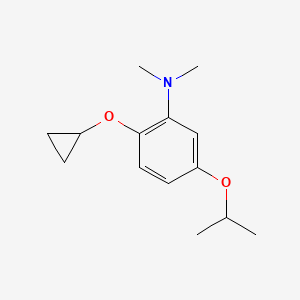
2-Cyclopropoxy-5-isopropoxy-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-5-isopropoxy-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It features a cyclopropoxy group and an isopropoxy group attached to the benzene ring, along with a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-isopropoxy-N,N-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-cyclopropoxy-5-isopropoxybenzene with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-5-isopropoxy-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-5-isopropoxy-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-5-isopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The cyclopropoxy and isopropoxy groups may enhance its binding affinity to target proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A simpler derivative with a dimethylamino group attached to a benzene ring.
2,6-Diisopropyl-N,N-dimethylaniline: Contains two isopropyl groups and a dimethylamino group on the benzene ring.
2-Cyclopropoxy-N,N-dimethylaniline: Similar structure but lacks the isopropoxy group.
Uniqueness
2-Cyclopropoxy-5-isopropoxy-N,N-dimethylaniline is unique due to the presence of both cyclopropoxy and isopropoxy groups, which may confer distinct chemical and biological properties. These structural features can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
1243371-94-9 |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
2-cyclopropyloxy-N,N-dimethyl-5-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H21NO2/c1-10(2)16-12-7-8-14(17-11-5-6-11)13(9-12)15(3)4/h7-11H,5-6H2,1-4H3 |
InChI-Schlüssel |
LMBGUSAFPVFPCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C=C1)OC2CC2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


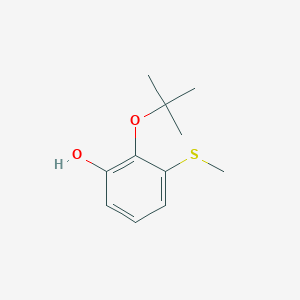
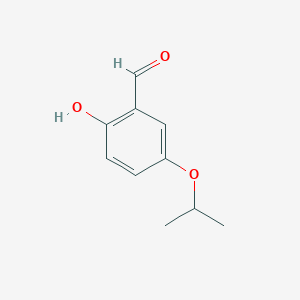
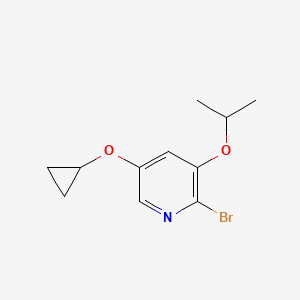
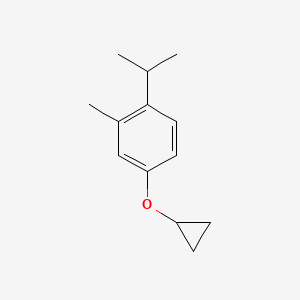
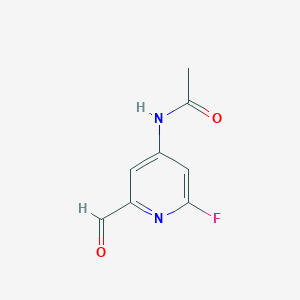
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
